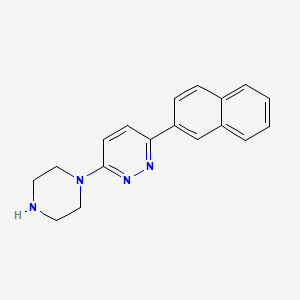

3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine

Description

3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine is a pyridazine derivative featuring a naphthalen-2-yl substituent at position 3 and a piperazine moiety at position 5. A closely related compound, 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine (MW150), was synthesized via a Suzuki coupling reaction using 3,6-dichloro-4-(pyridin-4-yl)pyridazine, 1-methylpiperazine, and 2-naphthylboronic acid, yielding a pale yellow crystal with 68% efficiency . This compound exhibits structural complexity due to the pyridin-4-yl group at position 4, which may enhance its pharmacokinetic properties, particularly in crossing the blood-brain barrier, as it was identified as a brain-penetrant p38αMAPK inhibitor for neurologic disorders .

Properties

IUPAC Name |

3-naphthalen-2-yl-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-2-4-15-13-16(6-5-14(15)3-1)17-7-8-18(21-20-17)22-11-9-19-10-12-22/h1-8,13,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMLQBULYWHVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound.

Substitution Reactions: The naphthalene and piperazine groups are introduced through nucleophilic substitution reactions. For example, the naphthalene group can be attached via a Suzuki coupling reaction, while the piperazine group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed Suzuki coupling for introducing the naphthalene group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could lead to the formation of dihydropyridazine derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The naphthalene group can intercalate with DNA, while the piperazine group can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine derivatives and analogous pyridazine-based compounds:

Key Observations:

Structural Modifications: Aromatic vs. This may enhance blood-brain barrier penetration . Piperazine Derivatives: The 4-methylpiperazine in MW150 likely improves solubility and receptor binding compared to unmodified piperazine () or 4-(2-fluorophenyl)piperazine ().

Synthetic Routes :

- Suzuki coupling () and nucleophilic substitution () are common for pyridazine derivatives. MW150’s multi-step synthesis (68% yield) contrasts with the 99% yield of intermediates in , highlighting the impact of substituent complexity on efficiency.

Biological Activities: Kinase Inhibition: MW150’s p38αMAPK inhibition is attributed to its extended aromatic system and methylpiperazine group, which may optimize target engagement . Antimicrobial Potential: Chloro-fluorophenyl derivatives () and 6-aryl-3-pyridazinones () show broader activities (e.g., antimicrobial, anti-inflammatory), but MW150’s neurologic focus suggests substituent-driven selectivity.

Research Findings and Implications

- MW150’s Neurologic Relevance : The pyridin-4-yl group in MW150 may facilitate interactions with central nervous system targets, a feature absent in furan- or chloro-substituted analogs .

- Solubility Considerations : Compared to 6-phenyl-pyridazin-3(2H)-one (), MW150’s methylpiperazine likely enhances aqueous solubility, critical for drug bioavailability.

- Unanswered Questions : Direct comparative studies on binding affinities or metabolic stability between MW150 and analogs like 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine are lacking, highlighting a research gap.

Biological Activity

3-(Naphthalen-2-yl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted at the 3-position with a naphthalene moiety and at the 6-position with a piperazine ring. This unique structural arrangement contributes to its biological activity, allowing for specific interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C20H22N4 |

| Molecular Weight | 318.4 g/mol |

| Structural Features | Naphthalene group, piperazine group |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The naphthalene component can intercalate into DNA, potentially affecting gene expression and cellular processes.

- Receptor Interaction : The piperazine moiety may engage with neurotransmitter receptors, influencing signaling pathways related to various physiological functions.

Anticancer Activity

Research has indicated that derivatives of pyridazine, including this compound, exhibit potent anticancer properties:

- In Vitro Studies : A study evaluated the compound's efficacy against several human cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). It demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| T-47D | <10 | High |

| MDA-MB-231 | <10 | High |

| SKOV-3 | >100 | Low |

Other Biological Activities

In addition to anticancer effects, studies have suggested potential anti-inflammatory and neuroprotective activities:

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, although specific mechanisms remain under investigation.

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been explored through various analogs. Modifications to the naphthalene or piperazine portions can significantly alter potency and selectivity against different targets.

Case Studies

- Antitumor Efficacy : In a comparative study, derivatives similar to this compound were tested for their antitumor activity. Results indicated that compounds with similar structural motifs displayed varying degrees of cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural features in determining biological outcomes .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to alterations in cell cycle progression and induction of apoptosis in breast cancer cells. This suggests that its anticancer effects may involve multiple mechanisms, including direct cytotoxicity and modulation of cell survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.